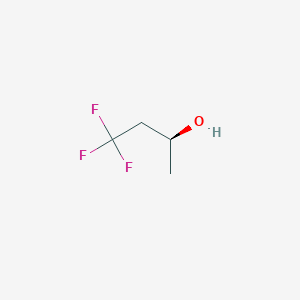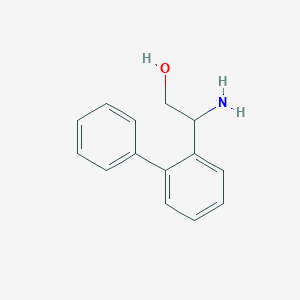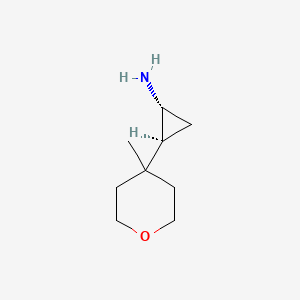
rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine” is a chiral compound that belongs to the class of cyclopropane derivatives These compounds are known for their unique three-membered ring structure, which imparts significant strain and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine” typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a zinc-copper couple is used to react with alkenes.
Introduction of the Oxane Ring: The oxane ring can be introduced through ring-closing reactions involving diols or epoxides.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors might be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form oximes or nitro compounds.
Reduction: Reduction of the oxane ring or the cyclopropane ring can lead to the formation of more stable ring structures.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could lead to more stable ring structures.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, “rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential interactions with biological molecules, such as enzymes or receptors. Its chiral nature could make it a candidate for studying stereochemistry in biological systems.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of the amine group suggests potential activity as a neurotransmitter or enzyme inhibitor.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of agrochemicals or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of “rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine” would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The cyclopropane ring could also interact with hydrophobic pockets in proteins, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane derivatives: Compounds like cyclopropane carboxylic acid or cyclopropane amines.
Oxane derivatives: Compounds like tetrahydropyran or oxane-based sugars.
Chiral amines: Compounds like ®-1-phenylethylamine or (S)-1-phenylethylamine.
Uniqueness
What sets “rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine” apart is the combination of the cyclopropane ring, oxane ring, and amine group in a single molecule. This unique structure imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H17NO/c1-9(7-6-8(7)10)2-4-11-5-3-9/h7-8H,2-6,10H2,1H3/t7-,8-/m1/s1 |
Clave InChI |
DFLPJXWBOSYRTM-HTQZYQBOSA-N |
SMILES isomérico |
CC1(CCOCC1)[C@@H]2C[C@H]2N |
SMILES canónico |
CC1(CCOCC1)C2CC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



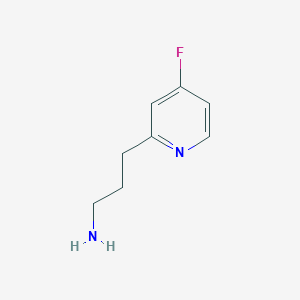
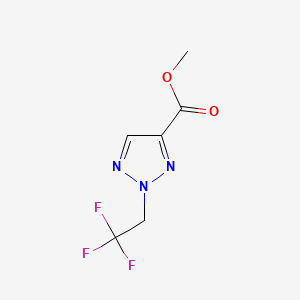
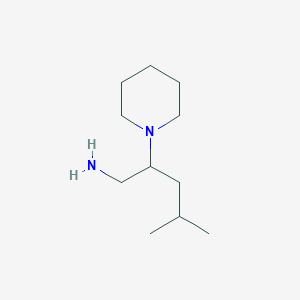
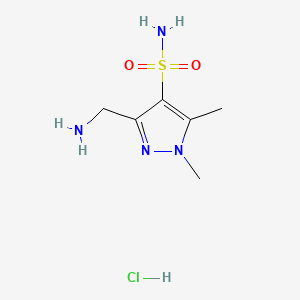
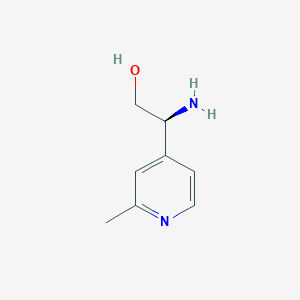
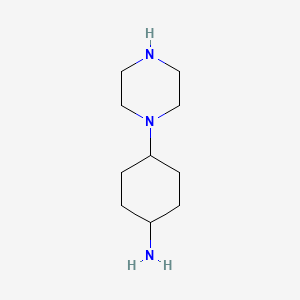
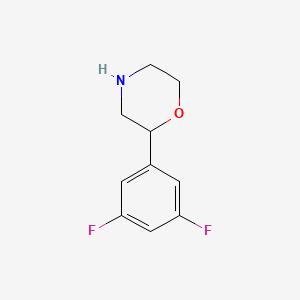
![8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-onehydrochloride](/img/structure/B13587305.png)


![3,3-Dimethylspiro[3.3]heptan-1-amine](/img/structure/B13587316.png)
